

"assessing the cytotoxicity of Acid Red 407 in different cell lines"

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Compound of Interest

Compound Name: Acid Red 407

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A Comparative Guide to the Cytotoxicity of Red Acid Dyes in Vitro

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro cytotoxicity of various red acid dyes, focusing on their effects on different cell lines. The data presented is compiled from published research to offer an objective overview for toxicological assessment and to inform further research and development.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of selected red acid dyes on different human cell lines as reported in the scientific literature. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.

Dye Name(s)	Cell Line	Assay	Concentration Range	Key Findings	Reference
Ponceau 4R (New Coccine, Brilliant Scarlet 4R)	HepG2 (Human Hepatoma)	MTS	75 - 300 µg/mL	Dose-dependent decrease in cell viability. At 300 µg/mL, viability was significantly reduced. The study also observed an increase in the expression of the pro-apoptotic gene Caspase 3, suggesting that the cell death is mediated by apoptosis.[1]	Lye et al.
Ponceau 4R	Human Peripheral Blood Lymphocytes	-	37.5 - 300 µg/mL	At the highest concentration (300 µg/mL), a significant increase in chromosomal aberrations and sister chromatid exchanges was	Kara et al.

observed. A decrease in the mitotic index was also noted at higher concentration s.[2]

Amaranth	Human Hepatocytes	MTT	10 - 200 µg/mL	A dose-dependent cytotoxic effect was observed. At 200 µg/mL, cell survival decreased to 40%. [3][4]	Anonymous
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Amaranth	Human Hepatocytes	Neutral Red	10 - 200 µg/mL	Confirmed dose-dependent cytotoxicity. At 100 µg/mL, cell survival was 50%, and at 200 µg/mL, it was 30%. [3][4]	Anonymous
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Allura Red AC (Food Red No. 40)	-	In vivo studies (Comet assay, micronucleus test)	-	No evidence of in vivo genotoxic potential was found in mice. [5][6] Note: These are not in	Honma et al.
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vitro
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studies.

Experimental Protocols

MTS Assay for Cell Viability (as per Lye et al.)[1]

- Cell Seeding: Human hepatoma (HepG2) cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 μ L of culture medium.
- Incubation: The plates were incubated for 14 to 16 hours to allow for cell attachment.
- Treatment: Cells were then treated with various concentrations of the food dyes (Fast Green FCF, Sunset Yellow FCF, and New Coccine) ranging from 75 μ g/mL to 300 μ g/mL. Control wells contained culture medium and phosphate-buffered saline (PBS).
- MTS Reagent Addition: After the treatment period, CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (Promega) reagent was added to each well according to the manufacturer's protocol.
- Incubation: The plates were incubated for a specified period to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
- Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
- Data Analysis: Cell viability was expressed as a percentage of the untreated control group.

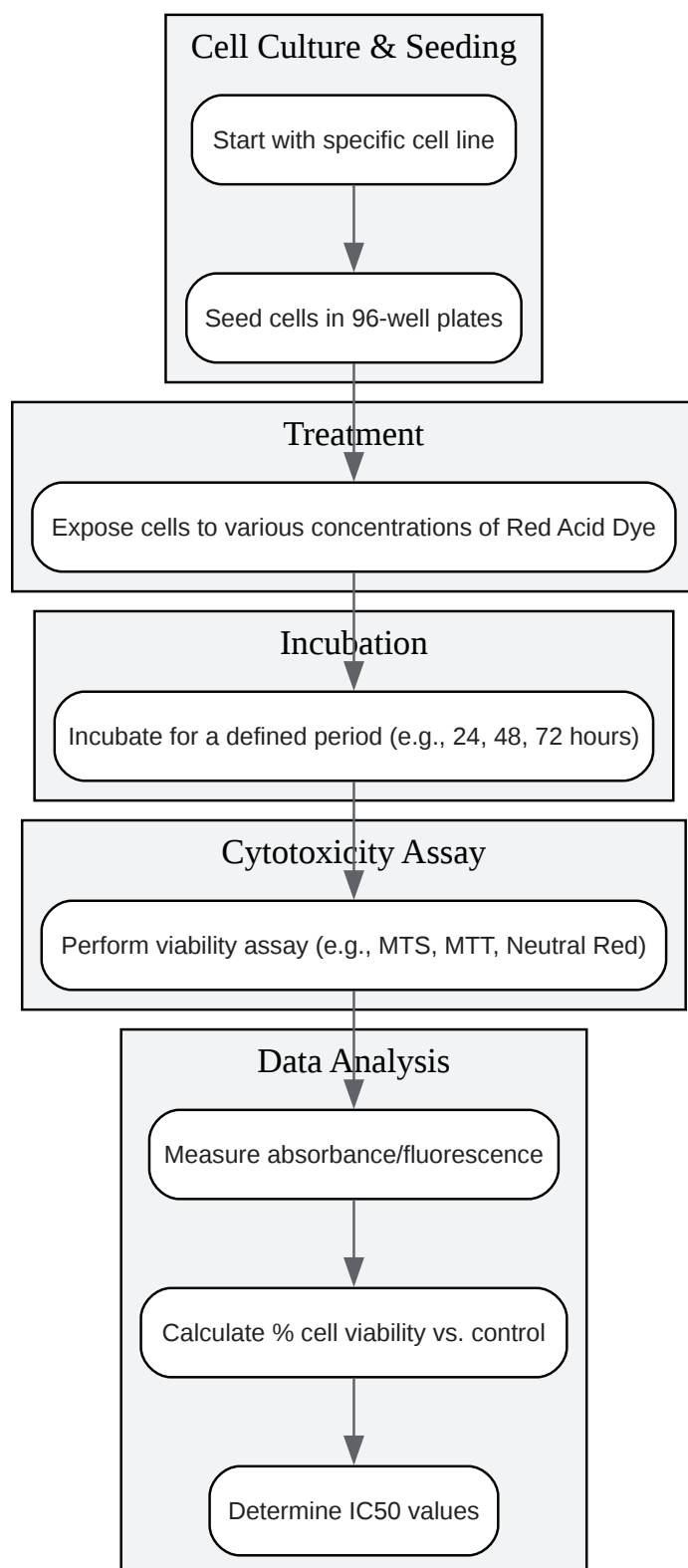
MTT and Neutral Red Assays for Cell Viability (as per Anonymous study on Amaranth)[3][4]

- Cell Culture and Seeding: Human hepatocytes were cultured and seeded in appropriate culture vessels.

- Treatment: The cells were exposed to Amaranth extract at concentrations of 10, 50, 100, and 200 µg/mL and incubated for 24 hours.
- MTT Assay:
 - After incubation, the culture medium was replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - The plates were incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
 - The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO).
 - The absorbance of the resulting solution was measured at a specific wavelength.
- Neutral Red Assay:
 - Following treatment, the cells were incubated with a medium containing neutral red dye.^[7]
 - Viable cells take up and incorporate the neutral red dye into their lysosomes.^[7]
 - After incubation, the cells were washed, and the incorporated dye was extracted.
 - The absorbance of the extracted dye was measured.
- Data Analysis: The percentage of cell survival was calculated relative to the untreated control cells.

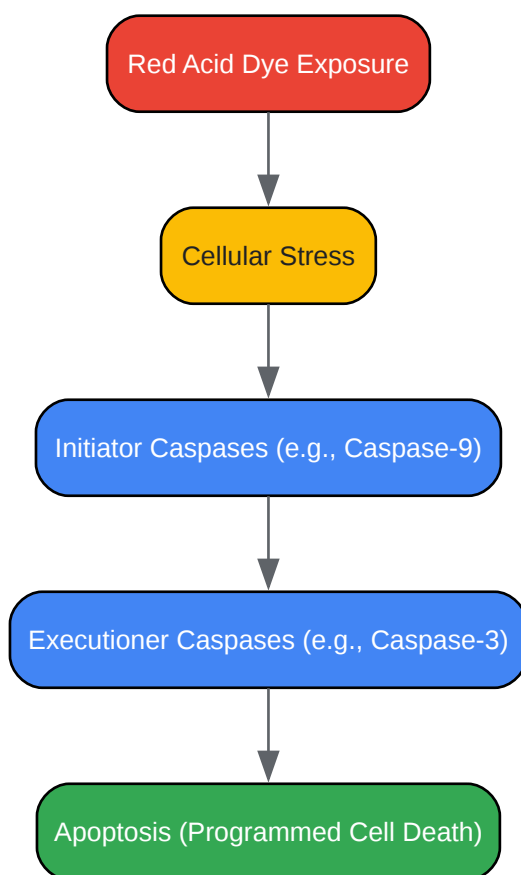
Visualizing Experimental Workflow and Cellular Response

The following diagrams illustrate a typical workflow for assessing cytotoxicity and a simplified representation of a signaling pathway leading to apoptosis.



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Figure 1. A generalized workflow for in vitro cytotoxicity assessment.



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Figure 2. Simplified signaling pathway of apoptosis induced by cellular stress.

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